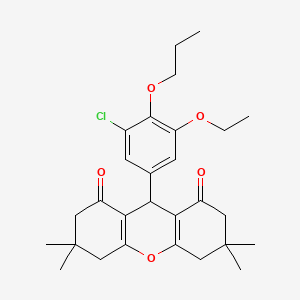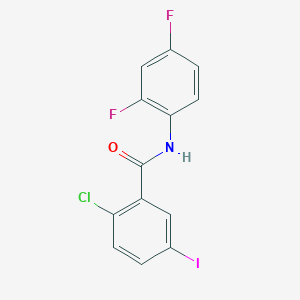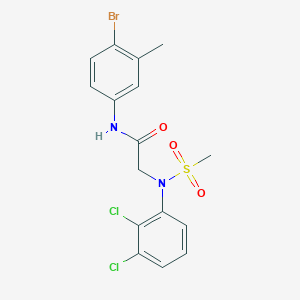![molecular formula C24H19ClO4 B5132380 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as CPOE, is a chemical compound that belongs to the class of coumarin derivatives. CPOE has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer growth.
Biochemical and Physiological Effects:
6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the expression of adhesion molecules that are involved in the recruitment of inflammatory cells. 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is its high potency and selectivity. It has been shown to exhibit potent anti-inflammatory and anticancer activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to produce 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in larger quantities. Another area of interest is the investigation of the potential use of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-propylcoumarin with 2-naphthylglyoxaldehyde in the presence of a base and a chlorinating agent. The resulting product is then treated with ethyl chloroformate to obtain 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one. This synthesis method has been optimized to produce high yields of 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one with good purity.
Applications De Recherche Scientifique
6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been found to have potential applications in the field of medicine and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been investigated for its potential use in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
6-chloro-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO4/c1-2-5-17-11-24(27)29-22-13-23(20(25)12-19(17)22)28-14-21(26)18-9-8-15-6-3-4-7-16(15)10-18/h3-4,6-13H,2,5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQDTMLRDLIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)
![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5132346.png)
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)


![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)
![1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5132371.png)
![3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5132374.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)